(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
Overview
Description
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is an organic compound extensively used as a synthetic intermediate in carbohydrate chemistry. Its molecular formula is C26H26O5, and it has a molecular weight of 418.49 g/mol . This compound is characterized by its protected form, where benzyl groups guard the hydroxyl functionalities, allowing for selective reactions at the remaining reactive sites of the sugar molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone typically involves the protection of the hydroxyl groups of D-ribono-1,4-lactone with benzyl groups. This is achieved through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally follows similar synthetic routes as in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The benzyl groups can be selectively removed under hydrogenolysis conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Poly-oxygenated carbon chain compounds.
Substitution: D-ribono-1,4-lactone and benzyl alcohol.
Scientific Research Applications
2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is widely used in scientific research, particularly in:
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As a precursor in the synthesis of antiviral drugs, such as Remdesivir.
Industry: In the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone involves its role as a protected intermediate. The benzyl groups protect the hydroxyl functionalities, allowing for selective reactions at other sites. This specificity is crucial in the synthesis of complex oligosaccharides, where precise control over glycosidic bond formation is necessary . The compound’s protected form ensures that reactions occur only at desired positions, facilitating the stepwise construction of larger molecules.
Comparison with Similar Compounds
- 2,3,5-Tri-O-benzyl-D-ribonic acid-1,4-lactone
- 2,3,5-Tri-O-benzyl-D-arabinono-1,4-lactone
- 2,3,5-Tri-O-benzyl-D-xylonolactone
Comparison: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is unique due to its specific configuration and the protection of hydroxyl groups with benzyl groups. This allows for selective reactions and precise control in synthetic processes, making it highly valuable in carbohydrate chemistry. Similar compounds may have different configurations or protecting groups, leading to variations in reactivity and application.
Properties
IUPAC Name |
(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHBSABBBAUMCZ-UBFVSLLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451513 | |
Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55094-52-5 | |
Record name | (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE used in the synthesis of nucleoside analogs?
A1: This compound serves as a protected form of D-ribose, a crucial sugar component in nucleosides. Its structure allows for selective chemical transformations, making it an ideal starting point for constructing diverse nucleoside analogs. For instance, it undergoes condensation reactions with various heterocyclic compounds, leading to the formation of different nucleoside frameworks. [, , ]
Q2: Can you elaborate on the specific reactions involving 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE in the synthesis of 4-deazaformycin A and Remdesivir intermediates?
A2: In the synthesis of 4-deazaformycin A, 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE reacts with a lithiated 4-picoline derivative. This condensation reaction forms a hemiacetal intermediate, which then undergoes dehydration and subsequent transformations to yield the desired nucleoside analog. []
Q3: What are the advantages of using the Weinreb amide approach with 2,3,5-TRI-O-BENZYL-D-RIBONOLACTONE in the synthesis of the Remdesivir intermediate?
A3: The Weinreb amide approach, as described in the research, provides significant advantages. Firstly, it eliminates overaddition side reactions, a common challenge in such syntheses. This results in a cleaner reaction profile and potentially higher yields. Secondly, this approach replaces the previously used PhMgCl with MeMgBr, offering a safer and more environmentally friendly alternative for large-scale production. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.